molecular formula C9H9ClN2 B062657 1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole CAS No. 160243-84-5

1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No. B062657
M. Wt: 180.63 g/mol
InChI Key: UEXSFJDYUBJFTH-UHFFFAOYSA-N
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Description

“1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole” is a type of imidazole derivative. Imidazole derivatives are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . They have special structural features and an electron-rich environment, which allows them to bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. For instance, one method involves the reaction of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole, or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of “1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole” is characterized by a benzimidazole ring, which is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications. The bonds constructed during the formation of the imidazole are of particular interest . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It is classified as an amphoteric compound, acting as both an acid and a base .

Safety And Hazards

Safety precautions should be taken when handling imidazole derivatives. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

1-(chloromethyl)-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXSFJDYUBJFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole

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